molecular formula C14H9FN4O2 B1440903 1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326882-69-2

1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1440903
M. Wt: 284.24 g/mol
InChI Key: BCYPPRQASYWNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (FPTCA) is an organic compound belonging to the triazole family of compounds. It is a derivative of the triazole moiety and has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is also used in various scientific research applications, such as in the synthesis of drugs, in the development of novel catalysts, and in the study of biochemical and physiological effects. In

Scientific Research Applications

Photophysical Properties

  • Lanthanide(III) Complex Sensitization : Triarylboron-functionalized dipicolinic acids, including derivatives of 1,2,3-triazole, have been utilized for the selective sensitization of emissions of Eu(III) and Tb(III) ions, demonstrating high quantum efficiency. This application is significant in the field of luminescence and optical materials (Park et al., 2014).

Antimicrobial Activities

  • Antimicrobial Compound Synthesis : Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes compounds derived from 1,2,3-triazole, showing effectiveness against various microbial strains (Bayrak et al., 2009); (Komsani et al., 2015).

Fluorophore Development

  • Fluorinated Derivatives Synthesis : Research into the development of novel fluorinated derivatives of pyridoindole fluorophores involves the use of triazole compounds. These derivatives exhibit green fluorescence in solutions, indicating potential applications in fluorescence imaging or sensing (Moseev et al., 2020).

Coordination Polymers

  • Structural Modulation in Cadmium(II) Architectures : Triazole-based compounds have been used to synthesize various cadmium(II) coordination polymers. These polymers have unique topologies and properties, making them interesting for material science and coordination chemistry (Wang et al., 2013).

Reaction Mechanism Studies

  • Mechanistic Study of Triazoles Synthesis : Research on the mechanism of synthesis of trisubstituted triazoles, which can include derivatives of 1,2,3-triazole, offers insights into reaction pathways and potential for developing new synthetic methods (Gu & Lu, 2020).

properties

IUPAC Name

1-(3-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c15-10-2-1-3-11(8-10)19-13(9-4-6-16-7-5-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYPPRQASYWNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.